molecular formula C11H3F21O B1333431 1H,1H-Perfluoroundecan-1-ol CAS No. 307-46-0

1H,1H-Perfluoroundecan-1-ol

Cat. No. B1333431
CAS RN: 307-46-0
M. Wt: 550.11 g/mol
InChI Key: MPAMAEMOVKLPRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H,1H-Perfluoroundecan-1-ol is a chemical compound with the molecular formula C11H3F21O . It has a molecular weight of 550.11 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 1H,1H-Perfluoroundecan-1-ol consists of 11 carbon atoms, 3 hydrogen atoms, 21 fluorine atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

1H,1H-Perfluoroundecan-1-ol has a melting point of 102-105°C and a boiling point of 143°C at 80 mm Hg . It has a density of 1.6953 (estimate) .

Scientific Research Applications

Liquid-Liquid Equilibrium Studies

1H,1H-Perfluoroundecan-1-ol has been studied for its liquid-liquid equilibrium properties. Trindade et al. (2007) explored the equilibrium data for mixtures of a similar compound, 1H,1H,7H-perfluoroheptan-1-ol, and linear perfluoroalkanes, using turbidimetry and laser light scattering techniques. This research is significant for understanding the thermodynamic behavior and miscibility of perfluorinated alcohols with other substances (Trindade et al., 2007).

Nuclear Magnetic Resonance (NMR) Applications

1H,1H-Perfluoroundecan-1-ol can be relevant in NMR spectroscopy. For instance, Wilson et al. (1996) employed 1H and 13C NMR to study unsaturated C27 sterols, demonstrating the precision and utility of NMR in analyzing complex organic structures (Wilson et al., 1996).

Luminescence Sensing

The compound has potential applications in luminescence sensing. Sinha et al. (2019) described the use of a compound, 1-(1H-phenanthro[9,10-d]imidazol-2-yl)naphthalen-2-ol, in solid-state bright white light emission and as a ratiometric luminescence sensor for specific ions (Sinha et al., 2019).

Quantum Dot Research

Research involving quantum dots has also incorporated perfluorinated alcohols. Weinberg et al. (2016) explored the use of 1H,1H,2H,2H-perfluorodecanethiol in modifying the ligand shell of quantum dots to control their redox activity. This is crucial for developing robust emitters and sensing platforms in nanotechnology (Weinberg et al., 2016).

Solvent Properties in Spectroscopy

The extreme properties of similar compounds like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFP) have been utilized in spectroscopy studies. Eberson et al. (1997) discussed the use of HFP as a solvent in electron paramagnetic resonance (EPR) spectroscopy for studying radical cations (Eberson et al., 1997).

Safety and Hazards

1H,1H-Perfluoroundecan-1-ol is classified as a hazardous substance. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-henicosafluoroundecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H3F21O/c12-2(13,1-33)3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)11(30,31)32/h33H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAMAEMOVKLPRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10F21CH2OH, C11H3F21O
Record name 1-Undecanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heneicosafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380056
Record name 10:1 Fluorotelomer alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H,1H-Perfluoroundecan-1-ol

CAS RN

307-46-0
Record name 1H,1H-Perfluoroundecan-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=307-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10:1 Fluorotelomer alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Undecanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heneicosafluoro-
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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